molecular formula C4H6BrFO2 B6150774 3-bromo-2-fluoro-2-methylpropanoic acid CAS No. 409335-25-7

3-bromo-2-fluoro-2-methylpropanoic acid

Cat. No.: B6150774
CAS No.: 409335-25-7
M. Wt: 184.99 g/mol
InChI Key: RXCJKSVUZGAPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-fluoro-2-methylpropanoic acid is an organic compound with the molecular formula C4H6BrFO2 It is a derivative of propanoic acid, where the hydrogen atoms are substituted with bromine, fluorine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-fluoro-2-methylpropanoic acid typically involves the halogenation of 2-methylpropanoic acid. One common method is the bromination of 2-fluoro-2-methylpropanoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-2-methylpropanoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-fluoro-2-methylpropanoic acid.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 2-fluoro-2-methylpropanoic acid derivatives.

    Oxidation: Formation of 2-fluoro-2-methylpropanoic acid or 2-fluoro-2-methylpropanone.

    Reduction: Formation of 2-fluoro-2-methylpropanoic acid.

Scientific Research Applications

3-Bromo-2-fluoro-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-2-fluoro-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its targets. Additionally, the presence of the methyl group can affect the compound’s hydrophobicity and overall molecular conformation, further modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylpropanoic acid: Lacks the fluorine atom, which can result in different reactivity and biological activity.

    2-Fluoro-2-methylpropanoic acid:

    3-Bromo-2-fluoropropanoic acid: Similar structure but without the methyl group, leading to variations in steric and electronic effects.

Uniqueness

3-Bromo-2-fluoro-2-methylpropanoic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and potential for diverse applications. The combination of these halogens with the methyl group creates a compound with specific steric and electronic properties that can be exploited in various fields of research.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

409335-25-7

Molecular Formula

C4H6BrFO2

Molecular Weight

184.99 g/mol

IUPAC Name

3-bromo-2-fluoro-2-methylpropanoic acid

InChI

InChI=1S/C4H6BrFO2/c1-4(6,2-5)3(7)8/h2H2,1H3,(H,7,8)

InChI Key

RXCJKSVUZGAPPK-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)(C(=O)O)F

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.